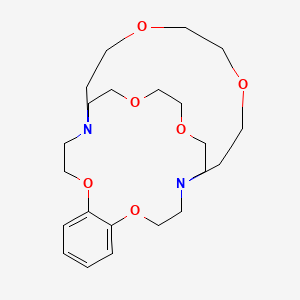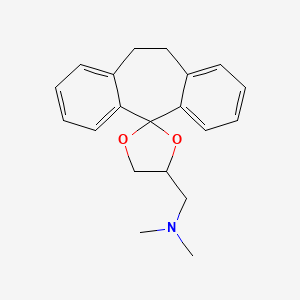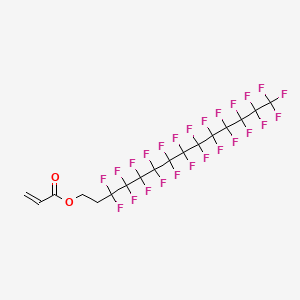
Kryptand 222B
説明
Kryptand 222B (CAS
科学的研究の応用
Electrochemical Studies
Kryptand 222B exhibits significant surface activity at the interface between a mercury electrode and an aqueous solution. This has been analyzed using impedance spectroscopy, polarography, and cyclic voltammetry methods, revealing its potential in electrochemical applications. The study by Stenina and Sviridova (2007) particularly highlights its role in the electrochemical behavior at this interface (Stenina & Sviridova, 2007).
Gas Chromatographic Applications
Kryptand 222B has been utilized as a phase-transfer catalyst in gas chromatography. Chen et al. (1990) developed a method for the simultaneous determination of various anions, leveraging Kryptand 222B’s effectiveness in transferring anions from aqueous to organic phases (Chen et al., 1990).
Formation of New Kryptand Compounds
Research by Salman, Petros, and Jalhoom (1992) demonstrates the formation of a new Kryptand compound, K22C2, when Diaza-18-crown-6 reacts with dichloroethane. This indicates Kryptand 222B’s potential in creating new chemical compounds (Salman, Petros & Jalhoom, 1992).
Influence in Microemulsions
Kryptand 222B, among other macrocyclic complexes, has been found to significantly affect the electrical percolation phenomena in AOT/isooctane/water microemulsions. García‐Río et al. (1997) observed that Kryptand 222B can either hinder or favor electrical percolation depending on its concentration, suggesting its potential role in influencing the properties of microemulsion systems (García‐Río et al., 1997).
Adsorption of Kryptate Complexes
Studies by Stenina and Sviridova (2006, 2004, 2002) delve into the adsorption characteristics of Kryptand 222B complexes with various cations on mercury electrodes. Their research provides insights into the adsorption capabilities and parameters of these complexes, which can be vital for understanding their behavior in electrochemical contexts (Stenina & Sviridova, 2006; Stenina & Sviridova, 2004; Stenina, Baturina, Sviridova & Damaskin, 2002).
Complexation and Protonation Reactions
Research on the protonation reactions and complexation of alkali and alkaline earth cations in aqueous solution with cryptands, including Kryptand 222B, provides valuable information on the chemical behavior of these compounds. Dantz, Buschmann, and Schollmeyer (1998) studied the influence of benzo substituents on these reactions, contributing to our understanding of cryptand chemistry (Dantz, Buschmann & Schollmeyer, 1998).
Radiotracer Synthesis
Horti et al. (1996) demonstrated the synthesis of a radiotracer using Kryptofix® 222, highlighting Kryptand 222B's potential in the field of nuclear diagnostics and medicine (Horti, Ravert, London & Dannals, 1996).
Electoreduction Studies
Stenina and Sviridova (2004) also investigated the electroreduction of anions and silver Kryptate on a mercury electrode, providing insights into the behavior of electrochemically active Kryptate complexes (Stenina & Sviridova, 2004).
Quantitative Analysis in Radiopharmaceuticals
The quantification of Kryptofix 2.2.2 in radiopharmaceuticals by LC/MS/MS, as studied by Ma et al. (2002), underscores Kryptand 222B’s relevance in the precise analysis and validation of radiopharmaceuticals (Ma, Huang, Channing & Eckelman, 2002).
Kryptand 222B in Photogalvanic Cells
Goldstein, Jaenicke, and Levanon (1980) explored the use of Kryptand 222B in photogalvanic cells, specifically looking at the photolysis of rubidium anions, which can have implications in energy conversion technologies (Goldstein, Jaenicke & Levanon, 1980).
特性
IUPAC Name |
4,11,17,20,25,28-hexaoxa-1,14-diazatricyclo[12.8.8.05,10]triaconta-5,7,9-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLUTPDNMOEWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185181 | |
| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kryptand 222B | |
CAS RN |
31250-18-7 | |
| Record name | Kryptofix 222B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31250-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6,8,9,11,12,14,15-decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)


![disodium 2-[[1-(2-chloro-5-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B1594797.png)








